4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)- 4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20122313
InChI: InChI=1S/C12H14O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-5,7-9H,6,10H2,1H3/b9-5+
SMILES:
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)-

CAS No.:

Cat. No.: VC20122313

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)- -

Specification

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name methyl (E)-5-phenylpent-4-enoate
Standard InChI InChI=1S/C12H14O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-5,7-9H,6,10H2,1H3/b9-5+
Standard InChI Key UVUIVBGAUNLGSR-WEVVVXLNSA-N
Isomeric SMILES COC(=O)CC/C=C/C1=CC=CC=C1
Canonical SMILES COC(=O)CCC=CC1=CC=CC=C1

Introduction

Chemical Identification and Structural Features

Molecular Identity

4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)- is systematically named methyl (EE)-5-phenylpent-4-enoate. Its identity is unambiguously defined by the following identifiers:

PropertyValue
CAS Registry Number2258-59-5 , 1516-24-1
IUPAC Namemethyl (4E)-5-phenylpent-4-enoate
Molecular FormulaC12H14O2\text{C}_{12}\text{H}_{14}\text{O}_{2}
Molecular Weight190.24 g/mol
SMILESCOC(=O)CCC(=CC1=CC=CC=C1)C
InChI KeyGTGLSKYONBFMMS-UHFFFAOYSA-N

The compound’s structure integrates a methyl ester group at the carbonyl terminus, a pent-4-enoic acid backbone, and a phenyl substituent at the fifth carbon (Figure 1). The (EE) configuration at the double bond ensures spatial separation of the phenyl group and the ester moiety, influencing its stereoelectronic properties.

Spectroscopic Characterization

Synthetic Methodologies

Core Synthesis Strategies

The preparation of 4-pentenoic acid, 5-phenyl-, methyl ester, (4E)- primarily involves aldol condensation and Michael addition reactions. A representative pathway involves:

  • Aldol Condensation: Benzaldehyde reacts with methyl acetoacetate under basic conditions to form a β-keto ester intermediate.

  • Dehydration: Acid-catalyzed dehydration yields the α,β-unsaturated ester.

  • Functionalization: Introduction of the phenyl group via Grignard or organocuprate reagents .

Alternative routes utilize Wittig olefination, where a ylide generated from triphenylphosphine and an alkyl halide reacts with a carbonyl precursor to install the double bond stereoselectively .

Industrial-Scale Production

Industrial syntheses prioritize cost-effectiveness and scalability. Continuous flow reactors are employed to maintain precise control over reaction parameters (temperature: 60–80°C; pressure: 1–2 atm), enhancing yield (70–85%) and minimizing byproducts. Catalytic systems, such as Lewis acids (e.g., BF3OEt2\text{BF}_3 \cdot \text{OEt}_2), accelerate key steps like esterification and dehydration .

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key Advantage
Aldol CondensationNaOH, EtOH, reflux75Simplicity
Wittig OlefinationPPh3\text{PPh}_3, THF, 0°C82Stereoselectivity
Continuous Flow70°C, 1.5 atm85Scalability

Reactivity and Stability

Chemical Transformations

The compound’s α,β-unsaturated ester moiety renders it susceptible to nucleophilic additions and cycloadditions:

  • Michael Addition: Amines or thiols attack the β-carbon, forming substituted derivatives (e.g., RNH2RNH-CH2CO2Me\text{RNH}_2 \rightarrow \text{RNH-CH}_2\text{CO}_2\text{Me}).

  • Diels-Alder Reaction: Acts as a dienophile with conjugated dienes, yielding six-membered cycloadducts .

Stability Profile

The ester is stable under ambient conditions but hydrolyzes in acidic or basic media. Storage recommendations include inert atmospheres (N2_2) and temperatures below 25°C to prevent polymerization.

Physicochemical Properties

PropertyValue
Physical StateColorless to pale yellow liquid
Boiling Point245–250°C (estimated)
Density1.08 g/cm3^3
SolubilitySoluble in EtOH, CH2 _2Cl2_2; insoluble in H2 _2O

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for heterocyclic compounds (e.g., pyrroles, pyridines) via cyclization reactions. Its phenyl group enhances aromatic interactions in catalytic systems, facilitating asymmetric synthesis .

Pharmaceutical Intermediates

While direct biological activity is undocumented, structural analogs exhibit antimicrobial and anti-inflammatory properties. Researchers leverage its scaffold to develop protease inhibitors and receptor modulators.

Comparative Analysis with Related Esters

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
4-Pentenoic acid, 5-phenyl-, methyl esterC12H14O2\text{C}_{12}\text{H}_{14}\text{O}_{2}190.24α,β-unsaturated ester
4-Pentenoic acid, 2,2-diethyl-3-oxo-5-phenyl-, ethyl esterC16H20O3\text{C}_{16}\text{H}_{20}\text{O}_{3}274.35Oxo, diethyl, ethyl ester
Methyl (2E,4E)-5-phenylpenta-2,4-dienoateC12H12O2\text{C}_{12}\text{H}_{12}\text{O}_{2}188.22Conjugated diene ester

The diethyl-oxo derivative (Table 2) demonstrates enhanced steric hindrance, reducing reactivity toward nucleophiles. Conversely, the dienoate’s conjugated system increases electrophilicity, favoring Diels-Alder reactions .

Future Directions

Research opportunities include:

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts to access enantiomerically pure forms.

  • Polymer Chemistry: Exploring its use as a monomer in biodegradable polymers.

  • Drug Discovery: Screening derivatives for bioactivity against emerging pathogens.

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